2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butylphenyl group and a hexafluoropropan-2-yl carbonate moiety, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate typically involves the reaction of 2-tert-butylphenol with hexafluoropropan-2-yl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted carbonates or carbamates.
Wissenschaftliche Forschungsanwendungen
2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential as a prodrug, where it can be converted into an active pharmaceutical ingredient in the body.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for hydroxyl or amino groups in organic synthesis, preventing unwanted reactions during multi-step synthesis processes. In biological systems, it may undergo enzymatic hydrolysis to release the active compound, which then exerts its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl phenyl carbonate
- tert-Butyl isocyanate
- Hexafluoropropan-2-yl chloroformate
Uniqueness
2-(2-tert-Butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl carbonate stands out due to its combination of a bulky tert-butyl group and a highly electronegative hexafluoropropan-2-yl group. This unique structure imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
143213-43-8 |
---|---|
Molekularformel |
C14H13F6O3- |
Molekulargewicht |
343.24 g/mol |
IUPAC-Name |
[2-(2-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl] carbonate |
InChI |
InChI=1S/C14H14F6O3/c1-11(2,3)8-6-4-5-7-9(8)12(13(15,16)17,14(18,19)20)23-10(21)22/h4-7H,1-3H3,(H,21,22)/p-1 |
InChI-Schlüssel |
DKLWRNSCIJEILT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.